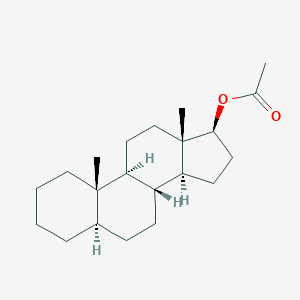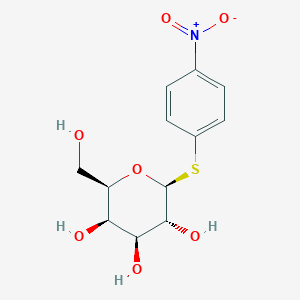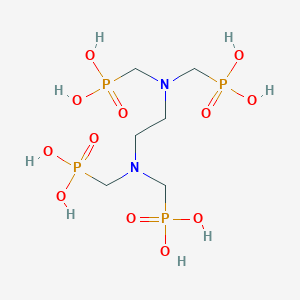
4-Pyrimidinethiol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-pyrimidinethiol and its related compounds, can be achieved through various chemical pathways. One notable method involves the one-pot, three-component synthesis approach, enabling the efficient generation of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines, showcasing the versatility of pyrimidine synthesis (Adib et al., 2007).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic and crystallographic techniques. For instance, the molecular and electronic structures of derivatives have been authenticated through single-crystal X-ray diffraction studies, which reveal the intricate details of their solid-state structure, including the presence of interactions like C-H⋯O and π···π interactions (Krishna Murthy et al., 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of this compound and its analogs have been a subject of study, highlighting their potential in forming nonlinear optical materials and their suitability for applications such as optical limiting and switching. The reactivity parameters and stability in various conditions have been evaluated, demonstrating their robustness and reactivity towards specific chemical processes (Krishna Murthy et al., 2019).
Physical Properties Analysis
Investigations into the physical properties of this compound derivatives have focused on their optical behavior, with studies on their linear and nonlinear optical properties. These analyses help understand their behavior in static and dynamic fields, confirming their utility in optical devices (Krishna Murthy et al., 2019).
Applications De Recherche Scientifique
Corrosion Inhibition : 4,6-Diamino-2-pyrimidinethiol has been studied for its inhibiting effect on mild steel corrosion in acidic solutions. It shows potential as a corrosion inhibitor due to its ability to adsorb on metal surfaces (Yıldız, 2015).
Synthesis of Polynucleotides : Derivatives of 4-Pyrimidinethiol like 2,4-dithiouridine have been synthesized and studied for their structural and spectral properties. This research is relevant in the study of polynucleotides and their applications (Faerber, Saenger, Scheit, & Suck, 1970).
Photoproduct DNA Photolyase Characterization : Studies on the 6-4 photoproduct DNA photolyase, involving pyrimidine photoproducts, are significant in understanding DNA repair mechanisms and the effects of UV radiation (Kim, Malhotra, Smith, Taylor, & Sancar, 1994).
Plant Growth Research : Pyrimidine derivatives, including those with 4-pyridine structure, are used as plant growth retardants and as tools in physiological research. They provide insights into the regulation of terpenoid metabolism related to phytohormones and sterols (Grossmann, 1990).
Chemotherapeutic Potential : Pyrimido[4,5-d]pyrimidine-2,4(1H,3H)dithiones and their analogues have potential in chemotherapeutic applications. They are of biological interest due to their structural similarities with other therapeutically relevant compounds (Snieckus & Guimarães, 2014).
Electrochemical and Theoretical Studies : Research on the electrochemical oxidation of 2-pyrimidinethiols and their derivatives provides insights into their chemical properties, which is valuable in materials science and electrochemistry (Freeman, Po, Ho, & Wang, 2008).
Medicinal Chemistry Applications : Pyrimidine nucleus and its congeners, like 4-amino-2-methyl-6-phenylpyrimidine-5-carbonitrile derivatives, are synthesized for their potential antibacterial, antifungal, and antiviral activities. They have significant applications in pharmaceutical research (Karati, 2022).
Synthesis of Novel Pyrimidine Derivatives : Research on synthesizing new pyrimidine derivatives, like substituted pyrimidinthiols, contributes to the development of novel compounds with potential applications in various fields (Harnden & Hurst, 1990).
Cytokinin-Binding Proteins : Studies on 4-substituted 2-methylthiopyrido[2,3-d]pyrimidines, which are anticytokinins, help in the isolation and identification of cytokinin-binding proteins in plants. This is important for understanding plant growth and development (Hamaguchi, Iwamura, & Fujita, 1985).
Mécanisme D'action
Target of Action
Pyrimidine-4-thiol, also known as Pyrimidine-4(3H)-thione or 4-Pyrimidinethiol, is a pyrimidine derivative. Pyrimidine derivatives have been found to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . Specifically, some pyrimidine derivatives have been found to inhibit CDK2, a protein kinase that is a promising target for cancer treatment .
Mode of Action
It is known that pyrimidine derivatives can interact with their targets, such as protein kinases, and cause changes in their activity . This interaction can lead to the inhibition of the kinase, which can disrupt cell growth and division .
Biochemical Pathways
Pyrimidine-4-thiol, like other pyrimidine derivatives, is likely to affect the purine and pyrimidine biosynthesis pathways . These pathways are crucial for the synthesis of nucleic acids, which are essential for cell growth and division . By inhibiting these pathways, Pyrimidine-4-thiol could potentially disrupt the growth and division of cells .
Pharmacokinetics
It is known that pyrimidine derivatives can have a wide range of adme properties . These properties can impact the bioavailability of the compound, which is a key factor in its effectiveness as a drug .
Result of Action
The result of Pyrimidine-4-thiol’s action would likely be the inhibition of cell growth and division due to its potential inhibitory effects on protein kinases and the purine and pyrimidine biosynthesis pathways . This could potentially make it effective as a treatment for conditions characterized by excessive cell growth, such as cancer .
Action Environment
The action of Pyrimidine-4-thiol, like that of other drugs, can be influenced by various environmental factors. These could include the pH of the environment, the presence of other substances, and the specific characteristics of the target cells . Understanding these factors is crucial for optimizing the use of the compound as a drug .
Propriétés
IUPAC Name |
1H-pyrimidine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S/c7-4-1-2-5-3-6-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAXHFMCFLLMNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CNC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70903817 | |
| Record name | NoName_4575 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70903817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1450-86-8 | |
| Record name | 4-Pyrimidinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49079 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![methyl 3-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(3-methoxy-3-oxopropyl)anilino]propanoate](/img/structure/B74091.png)





